Triphenylsulfanium hydrogen carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triphenylsulfanium hydrogen carbonate is an organosulfur compound characterized by the presence of a sulfonium ion bonded to three phenyl groups and a hydrogen carbonate anion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of triphenylsulfanium hydrogen carbonate typically involves the reaction of triphenylsulfonium salts with hydrogen carbonate sources. One common method is the reaction of triphenylsulfonium chloride with sodium hydrogen carbonate in an aqueous medium. The reaction is carried out under mild conditions, usually at room temperature, to yield this compound as a crystalline solid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Triphenylsulfanium hydrogen carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonium ion to sulfides.
Substitution: Nucleophilic substitution reactions can replace one or more phenyl groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides or alkoxides are employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted sulfonium compounds.
Scientific Research Applications
Triphenylsulfanium hydrogen carbonate has several applications in scientific research:
Biology: Investigated for its potential as a biological probe due to its ability to generate reactive intermediates upon irradiation.
Medicine: Explored for its potential use in drug delivery systems, where controlled release of active compounds is required.
Mechanism of Action
The mechanism of action of triphenylsulfanium hydrogen carbonate involves the generation of reactive intermediates upon exposure to light or heat. The sulfonium ion can undergo photolysis to produce phenyl cations and diphenyl sulfide. These reactive species can further participate in various chemical reactions, leading to the formation of new compounds .
Comparison with Similar Compounds
Similar Compounds
- Triphenylsulfonium chloride
- Triphenylsulfonium nonaflate
- Triphenylsulfonium triflate
Uniqueness
Triphenylsulfanium hydrogen carbonate is unique due to its hydrogen carbonate anion, which imparts distinct chemical properties compared to other triphenylsulfonium salts. This uniqueness makes it particularly useful in applications requiring specific reactivity and stability.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and reactivity make it a valuable tool in fields such as photochemistry, materials science, and medicine.
Properties
CAS No. |
136803-27-5 |
---|---|
Molecular Formula |
C19H16O3S |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
hydrogen carbonate;triphenylsulfanium |
InChI |
InChI=1S/C18H15S.CH2O3/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1(3)4/h1-15H;(H2,2,3,4)/q+1;/p-1 |
InChI Key |
HQTAWELDMLCJKR-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.C(=O)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.